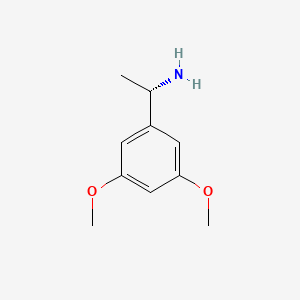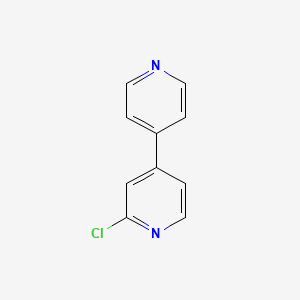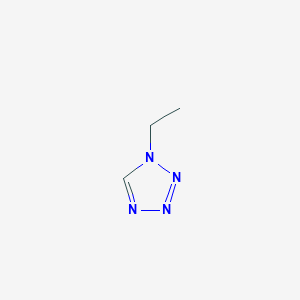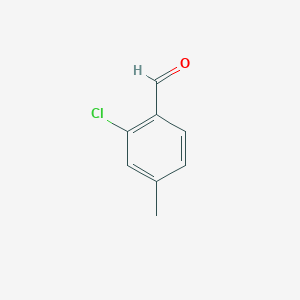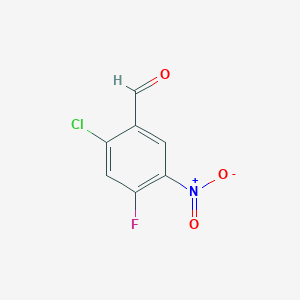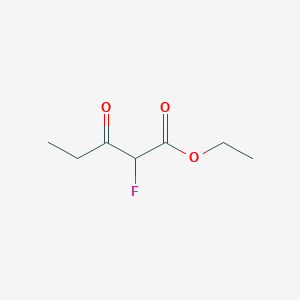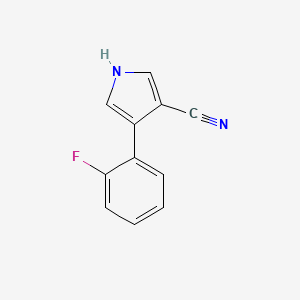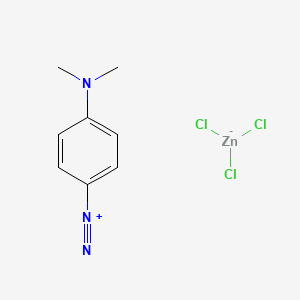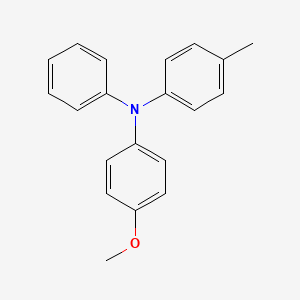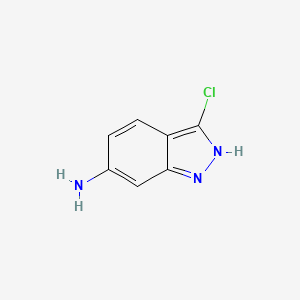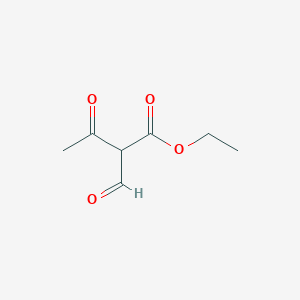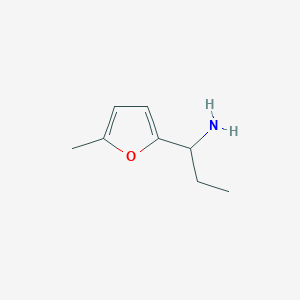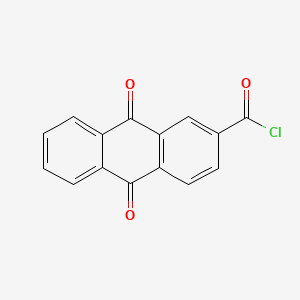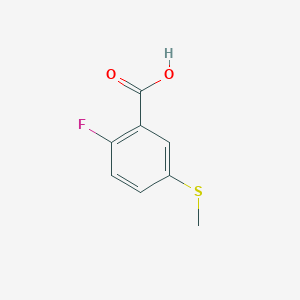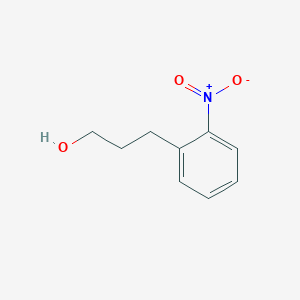
3-(2-Nitrophenyl)propan-1-ol
説明
Synthesis Analysis
There is a study that discusses the kinetically controlled reaction of 3-bromo-1-(2-nitrophenyl)propan-1-ols and their formic acid esters with fluorosulfonic acid . The reaction afforded 3-(2-bromoethyl)-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium and 6-bromo-3-(2-bromoethyl)-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium fluorosulfonates .Chemical Reactions Analysis
A study discusses the anionotropic rearrangements of 3-bromo-1-(2-nitrophenyl)propan-1-ols and their esters in fluorosulfonic acid . As the reaction mixture was kept at 20°C, these ions underwent anionotropic rearrangements leading to the formation of 3-bromomethyl-1-oxo-3,4-dihydro-1H-2,1-benzoxazin-1-ium, 4-bromo-3-methyl-1-oxo-3,4-dihydro-1H-2,1-benzoxazin-1-ium, and 5-bromo-1-oxo-1,3,4,5-tetrahydro-2,1-benzoxazepin-1-ium fluorosulfonates .科学的研究の応用
Biotechnology
Application Summary
3-(2-Nitrophenyl)propan-1-ol is used as a photolabile protecting group in the synthesis of cyclic peptides, which are significant in drug development due to their stability and biological activity .
Methods
The compound is applied in solid-phase peptide synthesis (SPPS) where it shows high photo-release rates and tolerance to key SPPS conditions like 20% piperidine DMF alkaline solution and pure TFA acidic solution .
Results
It was successfully used to synthesize head-tail and side-chain-tail cyclic peptides, demonstrating its effectiveness as a carboxyl-protective group .
Pharmacology
Application Summary
In pharmacology, 3-(2-Nitrophenyl)propan-1-ol derivatives are explored for their potential in creating long-acting peptide drugs with improved pharmacokinetic properties .
Methods
The compound’s derivatives are synthesized and tested for their stability against proteases, which is crucial for the pharmacokinetics of peptide-based drugs .
Results
The studies indicated that cyclization of peptides using this compound could lead to drugs with longer half-lives and better biological activity .
Material Science
Application Summary
This compound is investigated for its role in developing new materials with specific light-responsive properties .
Methods
Its photolabile nature is utilized to create materials that can undergo controlled changes upon exposure to light, which is valuable in creating smart materials .
Results
Research has shown that materials synthesized using this compound can have applications in creating environmentally responsive coatings and other advanced materials .
Environmental Science
Application Summary
3-(2-Nitrophenyl)propan-1-ol is part of studies looking for more environmentally benign alternatives for protection and deprotection in peptide synthesis .
Methods
The focus is on reducing the environmental impact of synthetic processes by using compounds that require less harmful conditions for deprotection .
Results
The compound has shown promise in reducing the environmental footprint of peptide synthesis, making it a greener option .
Analytical Chemistry
Application Summary
It serves as a standard or reagent in analytical methods to identify or quantify substances due to its distinct chemical properties .
Methods
Used in chromatography and spectrometry, the compound helps in the separation and analysis of complex mixtures by acting as a reference point .
Results
Its application has led to more accurate and reliable analytical results, which are crucial in various fields of chemistry and biology .
Organic Synthesis
Application Summary
3-(2-Nitrophenyl)propan-1-ol is used in the synthesis of complex organic molecules, particularly in reactions that require photolabile groups .
Methods
The compound is incorporated into synthetic routes where its photolabile group can be removed upon exposure to light, facilitating subsequent reactions .
Results
This has enabled the synthesis of a variety of organic compounds with high precision and yield, advancing the field of organic synthesis .
These applications demonstrate the versatility of 3-(2-Nitrophenyl)propan-1-ol in scientific research, contributing to advancements in multiple fields.
Cardiovascular Research
Application Summary
This compound is used in the synthesis of new propanolamines with potential adrenolytic activity, which could be significant for treating cardiovascular diseases .
Methods
The synthesis involves creating derivatives of 3-(2-Nitrophenyl)propan-1-ol and testing them for their electrographic, antiarrhythmic, hypotensive, and spasmolytic activities .
Results
The compounds showed promising results in terms of binding affinity to α1-, α2-, and β1-adrenoceptors, indicating potential for therapeutic use .
Chemical Safety and Handling
Application Summary
3-(2-Nitrophenyl)propan-1-ol is also studied for its safety profile and handling procedures due to its chemical properties .
Methods
Safety data sheets provide detailed information on handling, storage, and disposal to ensure safe laboratory practices .
Results
The compound is classified with specific hazard statements and precautionary statements, guiding its safe use in research settings .
Chemical Education
Application Summary
It serves as a teaching aid in chemical education for demonstrating various chemical reactions and synthesis techniques .
Methods
Students can learn about photolabile protecting groups and their applications in organic synthesis through hands-on experiments involving this compound .
Results
Educational outcomes include a deeper understanding of synthetic chemistry principles and the role of protecting groups in complex reactions .
Photopharmacology
Application Summary
In photopharmacology, 3-(2-Nitrophenyl)propan-1-ol is explored for developing drugs that can be activated or deactivated by light .
Methods
The compound’s photolabile group is incorporated into drug molecules, allowing for controlled activation by specific wavelengths of light .
Results
This approach has the potential to create highly targeted therapies with reduced side effects, as the drug action can be localized to the site of interest .
Nanotechnology
Application Summary
This compound is used in the field of nanotechnology to create light-responsive nanomaterials .
Methods
Nanoparticles functionalized with 3-(2-Nitrophenyl)propan-1-ol can change their properties in response to light, useful for various applications .
Results
Such nanoparticles have been developed for use in targeted drug delivery systems and other nanoscale devices .
Molecular Biology
Application Summary
3-(2-Nitrophenyl)propan-1-ol is utilized in molecular biology for the controlled release of bioactive molecules .
Methods
The compound is used to protect bioactive molecules during synthesis and can be removed by light to release the active molecule in a controlled manner .
Results
This method is particularly useful in studying the biological activity of molecules and in developing new therapeutic agents .
These additional applications highlight the broad utility of 3-(2-Nitrophenyl)propan-1-ol in various scientific disciplines, each contributing to the advancement of knowledge and technology.
Organic Electronics
Application Summary
This compound is used in the development of organic electronic devices due to its photoreactive properties, which are essential for creating light-sensitive layers .
Methods
It is incorporated into the fabrication of organic semiconductors where its ability to undergo photo-induced changes is utilized .
Results
The use of 3-(2-Nitrophenyl)propan-1-ol has led to the development of organic photodetectors with improved efficiency and sensitivity .
Chemical Kinetics
Application Summary
In chemical kinetics, the compound is studied for its reaction rates under various conditions, providing insights into reaction mechanisms .
Methods
Its reactivity is analyzed using advanced spectroscopic techniques to monitor the progress of reactions in real-time .
Results
Findings have contributed to a better understanding of the kinetics of photolabile compounds and their potential use in dynamic chemical processes .
Peptide Drug Stability
Application Summary
3-(2-Nitrophenyl)propan-1-ol is researched for enhancing the stability of peptide drugs against enzymatic degradation .
Methods
Peptide drugs are modified with this compound to protect them from proteases, thereby prolonging their therapeutic effect .
Results
Studies have shown that such modifications can significantly increase the half-life of peptide drugs in biological systems .
Photodynamic Therapy
Application Summary
The compound’s photolabile nature is exploited in photodynamic therapy (PDT) for targeted cancer treatment .
Methods
It is used to develop photosensitizers that can be activated by light to produce cytotoxic species selectively at tumor sites .
Results
This application has shown promise in reducing side effects and improving the precision of cancer treatments .
Supramolecular Chemistry
Application Summary
3-(2-Nitrophenyl)propan-1-ol is used in the design of supramolecular structures that can be controlled by light .
Methods
The compound is a building block for creating larger molecular assemblies that respond to light stimuli .
Results
Research has led to the creation of novel materials with potential applications in nanotechnology and materials science .
Proteomics
Application Summary
In proteomics, the compound is used for the selective modification of proteins to study their structure and function .
Methods
Proteins are tagged with 3-(2-Nitrophenyl)propan-1-ol derivatives, allowing for their controlled release in experimental settings .
Results
This has enabled more precise investigations into protein interactions and the roles of proteins in various biological processes .
特性
IUPAC Name |
3-(2-nitrophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6,11H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHJJGAQQGSPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570913 | |
| Record name | 3-(2-Nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Nitrophenyl)propan-1-ol | |
CAS RN |
20716-26-1 | |
| Record name | 3-(2-Nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



